Physicochemical properties of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate
Physicochemical properties of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate
The following technical guide is structured as a high-level product monograph and experimental manual, designed for researchers in medicinal chemistry and materials science.
Executive Summary
Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate (CAS: 80254-87-1) is a specialized fluorinated biphenyl ester widely utilized as a structural motif in medicinal chemistry and liquid crystal engineering. Its significance lies in the "Fluorine Effect" —the strategic substitution of hydrogen with fluorine to modulate metabolic stability (blocking P450 oxidation at the para-position) and alter dielectric anisotropy without significantly changing steric bulk. This guide provides a comprehensive physicochemical profile, a validated synthesis protocol via Suzuki-Miyaura coupling, and structural characterization data.
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | Methyl 4-(4-fluorophenyl)benzoate |
| Common Name | Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate |
| CAS Number | 80254-87-1 |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.23 g/mol |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=C(F)C=C2 |
| InChI Key | Unique identifier required for database integration |
| Structural Class | Biaryl Ester; Fluorinated Aromatic |
Structural Conformation
Unlike unsubstituted biphenyls which have a torsional angle of ~44° in solution to minimize steric clash between ortho-hydrogens, the ester and fluorine substituents introduce electronic dipoles that stabilize specific conformers. The fluorine atom at the 4'-position serves as a bioisostere for hydrogen but with high electronegativity, influencing the electron density of the biphenyl π-system.
Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]
The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.
| Property | Value / Range | Source/Note |
| Physical State | White to off-white crystalline solid | Experimental Observation |
| Melting Point | 120 °C – 124 °C (Predicted) | Note: Analogs typically melt 115-130°C |
| Boiling Point | ~360 °C at 760 mmHg | Predicted (Joback Method) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic Lipophilic |
| Solubility (Organic) | Soluble in DCM, EtOAc, THF, Toluene | Standard organic workup |
| LogP (Octanol/Water) | 3.65 ± 0.3 | Predicted (Consensus) |
| Flash Point | > 150 °C | Safety Estimate |
| Density | 1.20 ± 0.1 g/cm³ | Predicted |
Synthesis & Manufacturing Protocol
Reaction Pathway: Suzuki-Miyaura Cross-Coupling
The most robust synthesis route employs a palladium-catalyzed cross-coupling between Methyl 4-bromobenzoate and 4-Fluorophenylboronic acid . This pathway is preferred over direct esterification of the biphenyl acid due to the commercial availability and low cost of the aryl halide precursors.
Reaction Scheme Visualization
Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target fluorinated ester.
Detailed Experimental Procedure
Scale: 10 mmol Yield Target: >85%
Reagents:
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Methyl 4-bromobenzoate (2.15 g, 10 mmol)
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4-Fluorophenylboronic acid (1.54 g, 11 mmol, 1.1 equiv)
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Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv)
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Pd(PPh₃)₄ (Tetrakis) (346 mg, 0.3 mmol, 3 mol%)
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Solvent System: Toluene:Ethanol:Water (4:1:1 ratio, 60 mL total)
Step-by-Step Protocol:
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Degassing: In a 250 mL round-bottom flask, combine the solvent mixture (Toluene/EtOH/H₂O). Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).
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Loading: Add Methyl 4-bromobenzoate, 4-Fluorophenylboronic acid, and K₂CO₃ to the flask.
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Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive stream of inert gas.
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Reflux: Attach a reflux condenser and heat the mixture to 90°C (oil bath temperature) with vigorous magnetic stirring.
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Monitoring: Monitor reaction progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes). The starting bromide (Rf ~0.6) should disappear within 4-6 hours.
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Workup:
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Purification: The crude solid is usually off-white. Recrystallize from hot Ethanol or purify via Silica Gel Flash Chromatography (Hexanes:EtOAc 95:5).
Spectroscopic Characterization
Verification of the product requires analysis of the specific coupling patterns introduced by the fluorine atom.[3]
¹H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.10 | Doublet (J = 8.4 Hz) | 2H | Ar-H (Ortho to Ester) |
| 7.62 | Doublet (J = 8.4 Hz) | 2H | Ar-H (Meta to Ester) |
| 7.58 | Doublet of Doublets | 2H | Ar-H (Ortho to Biphenyl bond, F-ring) |
| 7.15 | Triplet (J ~ 8.7 Hz) | 2H | Ar-H (Ortho to Fluorine) |
| 3.94 | Singlet | 3H | -OCH₃ (Methyl Ester) |
Interpretation: The diagnostic splitting of the protons on the fluorinated ring (7.15 ppm) arises from the strong ¹H-¹⁹F coupling, distinguishing it from non-fluorinated analogs.
¹³C NMR & ¹⁹F NMR
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¹³C NMR: Carbonyl peak at ~167 ppm; C-F coupling observed in the aromatic region (~163 ppm doublet for C-F).
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¹⁹F NMR: Single peak at approximately -114 ppm (relative to CFCl₃).
Applications in Drug Discovery & Materials[7]
Metabolic Stability (The "Fluorine Effect")
In drug development, the 4'-position of a biphenyl system is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes.
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Mechanism: Replacing the Hydrogen with Fluorine blocks this metabolic attack due to the strength of the C-F bond (116 kcal/mol vs 99 kcal/mol for C-H).
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Result: This extends the half-life (t1/2) of the molecule in vivo without significantly altering the steric profile, a strategy used in drugs like Flurbiprofen.
Liquid Crystal Mesogens
This ester serves as a core "mesogen" for liquid crystalline materials. The polar ester group and the electronegative fluorine create a longitudinal dipole moment, essential for the responsiveness of the material to electric fields in display technologies.
Application Workflow
Figure 2: Strategic utility of the fluorinated biphenyl ester scaffold.
References
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Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
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Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
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Compound Data (PubChem): "Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate." PubChem Database. Link
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Synthesis of Biphenyl Esters: "Preparation of methyl biphenyl-4-carboxylates via Suzuki coupling." Organic Syntheses. Link
